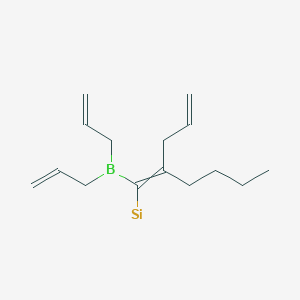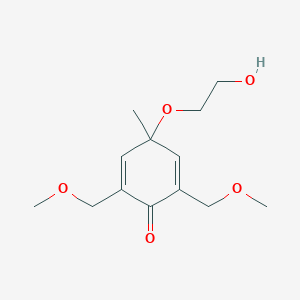
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethoxy, methoxymethyl, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydroxyethoxy and methoxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyethoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymers . The molecular targets and pathways involved include the activation of specific bonds within the compound, resulting in the generation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization.
2-Hydroxy-4-methoxyacetophenone: Used in similar contexts but with different reactivity and properties.
Uniqueness
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides distinct reactivity and efficiency as a photoinitiator. Its combination of hydroxyethoxy and methoxymethyl groups enhances its solubility and compatibility with various monomers, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
941282-88-8 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
4-(2-hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H20O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h6-7,14H,4-5,8-9H2,1-3H3 |
Clé InChI |
VTQCARCIYSLZSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)COC)COC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


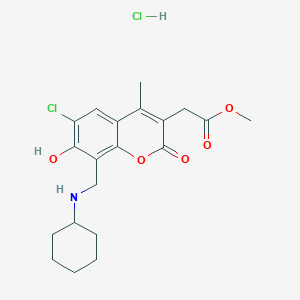
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)


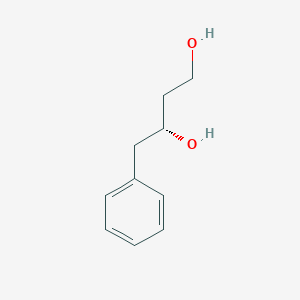
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)

![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
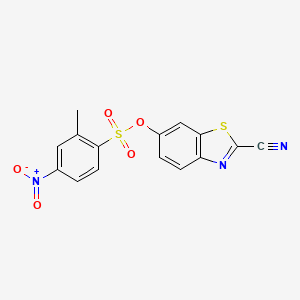
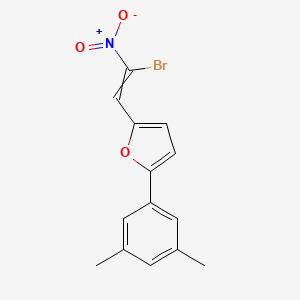
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
